molecular formula C14H10O2 B1623937 9H-fluorene-3-carboxylic Acid CAS No. 92151-76-3

9H-fluorene-3-carboxylic Acid

Cat. No. B1623937
CAS RN: 92151-76-3
M. Wt: 210.23 g/mol
InChI Key: WYRSPZVTTMUNBL-UHFFFAOYSA-N
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Description

9H-fluorene-3-carboxylic Acid is an organic compound with the molecular formula C14H10O2 and a molecular weight of 210.23 . It is used as a building block in the synthesis of various pharmaceutical and biologically active compounds .


Synthesis Analysis

The selective synthesis of both alkylated and alkenylated fluorenes can be achieved using a single SNS ligand derived nickel complex . This protocol has been employed for a wide range of substrates, including substituted fluorenes .


Molecular Structure Analysis

The optimal structures and acidity of compounds based on the 9H-fluorene scaffold have been calculated using DFT/B3LYP/6–31+G (d,p) computational method . The fluorene scaffold bearing ketenimine group 17 and trifilic group 20 were found to be within the range of superacids, being more acidic than simple fluorene and mineral acids .


Chemical Reactions Analysis

A hydroxyl-rich hexameric organooxotin prismane has been prepared by reaction of n-BuSn (O)OH with 9-hydroxy-9-fluorenecarboxylic acid . The supramolecular structure of this cage shows channels with hydrophobic and hydrophilic segments, which selectively entrap guest molecules .


Physical And Chemical Properties Analysis

9H-fluorene-3-carboxylic Acid is a powder with a melting point of 229-230°C .

Scientific Research Applications

Molecular Structure and Properties

9H-Fluorene-3-carboxylic acid, also known as 9-Fluorenecarboxylic acid, has the molecular formula C14H10O2 and a molecular weight of 210.2280 . It’s a compound with a fluorene scaffold, which is a polycyclic aromatic hydrocarbon .

Density Functional Theory (DFT) Studies

The compound has been studied using Density Functional Theory (DFT) calculations. These studies have been performed on a new set of organic Brønsted acids based on the 9H-fluorene scaffold. The optimal structures and acidity of the compounds have been calculated using the DFT/B3LYP/6–31++G(d,p) computational method .

Superacid Properties

The acidity of the designed compounds based on the 9H-fluorene scaffold was obtained in the range of 276–328 kcal/mol. Some of these compounds, such as the fluorene scaffold bearing ketenimine group 17 and trifilic group 20, were found to be within the range of superacids, being more acidic than simple fluorene and mineral acids .

Synthesis of Antimalarial Drug Analogue

9H-fluorene-3-carboxylic Acid has been used in the synthesis of an antimalarial drug analogue, benflumetol .

Post-modifications of Alkylated Fluorenes

Various post-modifications of alkylated fluorenes to their corresponding epoxides, amino alcohols, and boronate esters have been demonstrated .

Synthesis of Hexameric Organooxotin Prismane

9-Hydroxy-9-fluorenecarboxylic acid, a derivative of 9H-fluorene-3-carboxylic Acid, has been used in the synthesis of a hexameric organooxotin prismane .

Safety And Hazards

The safety information for 9H-fluorene-3-carboxylic Acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing vapors or mists, and not ingesting the compound .

properties

IUPAC Name

9H-fluorene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c15-14(16)11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRSPZVTTMUNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427946
Record name 9H-fluorene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-fluorene-3-carboxylic Acid

CAS RN

92151-76-3
Record name 9H-fluorene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-fluorene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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